Rosuvastatin Calcium Imp. L (EP) as Calcium Salt
Description
Rosuvastatin Calcium Impurity L (EP) (hereafter "Impurity L") is a pharmacopeial impurity of rosuvastatin calcium, a synthetic HMG-CoA reductase inhibitor used to treat hyperlipidemia. According to the European Pharmacopoeia (EP), Impurity L is identified as 6,7-Dihydro Rosuvastatin Calcium Salt (C₂₂H₂₉FN₃O₆S·½Ca, MW 502.54) . Structurally, it arises from the partial hydrogenation of the heptenoic acid side chain of rosuvastatin, specifically at the 6,7-ethylenic bond, resulting in a saturated dihydro derivative (Figure 1) .
Properties
Molecular Formula |
C44H58CaF2N6O12S2 |
|---|---|
Molecular Weight |
1005.2 g/mol |
IUPAC Name |
calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C22H30FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-8,13,16-17,27-28H,9-12H2,1-4H3,(H,29,30);/q;;+2/p-2 |
InChI Key |
OUMNOTHSODZWNZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) involves multiple steps, starting with the preparation of the pyrimidine core. This is followed by the introduction of the fluorophenyl group and the N-methylmethanesulfonamido group. The final steps involve the addition of the heptanoate chain and the formation of the calcium salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the final product meets pharmaceutical standards. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the heptanoate chain.
Reduction: The compound can be reduced to alter the pyrimidine core or the fluorophenyl group.
Substitution: Common in the modification of the N-methylmethanesulfonamido group.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) is widely used in scientific research, particularly in:
Chemistry: As a reference material for analytical methods and quality control.
Biology: In studies related to enzyme interactions and metabolic pathways.
Medicine: As an impurity standard in the development of cardiovascular drugs.
Industry: In the production of pharmaceuticals and as a calibration standard for analytical instruments.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific enzymes and receptors in the body. The fluorophenyl and pyrimidine groups play a crucial role in binding to these molecular targets, influencing various biochemical pathways. The N-methylmethanesulfonamido group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Rosuvastatin-Related Compounds
Rosuvastatin calcium impurities are categorized based on structural modifications, including stereoisomerism, oxidation, lactonization, and desfluoro derivatives. Below is a detailed comparison of Impurity L with key analogues:
Table 1: Structural and Physicochemical Comparison of Rosuvastatin Impurities
Structural Differentiation
Impurity L vs. 5-Oxo Rosuvastatin (Impurity C) :
- Impurity L retains the hydroxyl groups at C3 and C5 but lacks the double bond at C6–C5. In contrast, Impurity C features a ketone group at C5 due to oxidation .
- Analytical Impact : Impurity L elutes later than rosuvastatin in reversed-phase chromatography due to increased hydrophobicity, whereas Impurity C shows distinct UV absorption at 243 nm .
Impurity L vs. Lactone Impurity :
- The lactone impurity forms via cyclization of the C5 hydroxyl and C7 carboxyl groups, resulting in a six-membered ring. Impurity L retains the linear structure with saturated C6–C7 .
- Stability : Lactonization is accelerated under acidic conditions, while Impurity L forms under reductive environments .
Impurity L vs. Anti-Isomer :
Pharmacopeial Relevance
Detection and Quantification
Advanced chromatographic methods, such as RP-UPLC (Retention Time: Impurity L = 8.2 min; Rosuvastatin = 6.5 min) and HPLC-MS , are employed to resolve these impurities (Table 2) .
Table 2: Analytical Parameters for Key Impurities
| Parameter | Impurity L | 5-Oxo (C) | Lactone | Anti-Isomer |
|---|---|---|---|---|
| Retention Time (UPLC) | 8.2 min | 7.5 min | 9.1 min | 6.8 min |
| UV λmax (nm) | 243 | 243 | 230 | 243 |
| LOQ (ppm) | 10 | 10 | 15 | 20 |
Biological Activity
Rosuvastatin calcium, a potent HMG-CoA reductase inhibitor, is primarily used to manage dyslipidemia and reduce cardiovascular risk. This compound demonstrates unique pharmacokinetic and pharmacodynamic properties that contribute to its efficacy in lowering lipid levels and exerting additional biological effects. This article delves into the biological activity of Rosuvastatin Calcium Imp. L (EP), focusing on its mechanisms, clinical implications, and case studies.
HMG-CoA Reductase Inhibition
Rosuvastatin competitively inhibits HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonic acid in the cholesterol biosynthetic pathway. This inhibition leads to a reduction in hepatic cholesterol synthesis, prompting an increase in LDL receptors on hepatocytes, which enhances the uptake of LDL from circulation and ultimately lowers serum LDL cholesterol levels .
Pleiotropic Effects
Beyond cholesterol lowering, Rosuvastatin exhibits pleiotropic effects, including:
- Improvement in Endothelial Function : Enhances nitric oxide production, reducing oxidative stress and improving vascular health.
- Anti-inflammatory Effects : Lowers high-sensitivity C-reactive protein (hsCRP) levels, a marker associated with cardiovascular risk .
- Antithrombotic Actions : Inhibits platelet aggregation, contributing to reduced thrombus formation in injured endothelium .
Pharmacokinetics
Rosuvastatin's pharmacokinetic profile reveals key characteristics:
- Bioavailability : The absolute oral bioavailability is approximately 20%, with an estimated 50% absorption rate .
- Volume of Distribution : The mean volume of distribution at steady state is about 134 L, indicating extensive tissue distribution .
- Clearance : Renal clearance accounts for approximately 28% of total plasma clearance, with tubular secretion being the predominant renal process .
Table 1: Summary of Clinical Findings
Case Study: Rosuvastatin-Induced Dizziness
A notable case involved a 48-year-old woman who developed dizziness and pruritus after starting rosuvastatin for elevated triglycerides. Symptoms resolved rapidly upon discontinuation of the medication, highlighting the importance of monitoring for adverse effects during treatment .
Research Findings
Recent studies have expanded our understanding of Rosuvastatin's biological activity:
- In Vitro Studies : Rosuvastatin was shown to inhibit cholesterol synthesis in rat hepatocytes with an IC50 value of 5.4 nM, demonstrating its potency as an HMG-CoA reductase inhibitor .
- Animal Models : Research indicates that rosuvastatin modulates nitric oxide synthase expression, enhancing nitric oxide bioavailability and reducing ischemic-reperfusion injuries in rat hearts .
- Clinical Trials : A comprehensive analysis found that rosuvastatin does not incur greater risks for adverse events compared to other statins at approved doses; however, higher doses were associated with increased renal complications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
